molecular formula C23H24N5OP B12392521 9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine CAS No. 926922-29-4

9-(2,6-dimethylstyryl)-N-(4-(dimethylphosphoryl)phenyl)-9H-purin-6-amine

Cat. No.: B12392521
CAS No.: 926922-29-4
M. Wt: 417.4 g/mol
InChI Key: RFSFIDGEFVXSQM-OUKQBFOZSA-N
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Description

AP 24149 is a potent dual inhibitor targeting the Src and Abl kinases. It exhibits inhibitory concentration (IC50) values of 9.1 nanomolar for Src and 3.6 nanomolar for Abl . This compound is primarily used in scientific research for its ability to inhibit these kinases, which play crucial roles in various cellular processes, including cell growth, differentiation, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AP 24149 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of AP 24149 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography. The production is carried out under strict quality control to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

AP 24149 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory properties.

    Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

AP 24149 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

    Biology: Employed in cellular assays to investigate the role of Src and Abl kinases in cell growth and differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant kinase activity, such as cancer.

    Industry: Utilized in the development of kinase inhibitors and other pharmaceutical agents.

Mechanism of Action

AP 24149 exerts its effects by binding to the active sites of Src and Abl kinases, thereby inhibiting their activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding sites of these kinases, and the pathways affected include those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: Another Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Dasatinib: A dual Src-Abl inhibitor with similar inhibitory properties.

    Bosutinib: Targets Src and Abl kinases and is used in cancer therapy.

Uniqueness

AP 24149 is unique due to its high potency and selectivity for Src and Abl kinases, with IC50 values in the nanomolar range. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and specificity .

Properties

CAS No.

926922-29-4

Molecular Formula

C23H24N5OP

Molecular Weight

417.4 g/mol

IUPAC Name

9-[(E)-2-(2,6-dimethylphenyl)ethenyl]-N-(4-dimethylphosphorylphenyl)purin-6-amine

InChI

InChI=1S/C23H24N5OP/c1-16-6-5-7-17(2)20(16)12-13-28-15-26-21-22(24-14-25-23(21)28)27-18-8-10-19(11-9-18)30(3,4)29/h5-15H,1-4H3,(H,24,25,27)/b13-12+

InChI Key

RFSFIDGEFVXSQM-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)/C=C/N2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)C=CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)P(=O)(C)C

Origin of Product

United States

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